ethyl 3-ethyl-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

CAS No.: 1005087-87-5

Cat. No.: VC4307349

Molecular Formula: C17H22N2O4S

Molecular Weight: 350.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005087-87-5 |

|---|---|

| Molecular Formula | C17H22N2O4S |

| Molecular Weight | 350.43 |

| IUPAC Name | ethyl 10-ethyl-4-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |

| Standard InChI | InChI=1S/C17H22N2O4S/c1-5-19-16(24)18-14-11-9-10(21-4)7-8-12(11)23-17(19,3)13(14)15(20)22-6-2/h7-9,13-14H,5-6H2,1-4H3,(H,18,24) |

| Standard InChI Key | JBSLWVQWZUIFCE-UHFFFAOYSA-N |

| SMILES | CCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3)OC)C)C(=O)OCC |

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

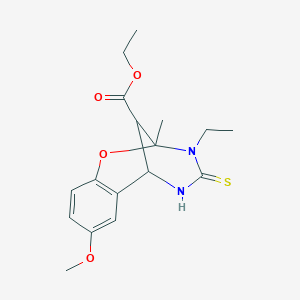

The compound features a benzoxadiazocine core, a tricyclic system comprising a benzene ring fused to a diazocine (eight-membered ring with two nitrogen atoms) and an oxygen-containing ring. Key substituents include:

-

3-Ethyl group: Introduces steric bulk and modulates electronic properties.

-

8-Methoxy group: Enhances solubility and influences aromatic π-system interactions.

-

4-Thioxo group: A sulfur-containing moiety critical for hydrogen bonding and metal coordination.

-

11-Carboxylate ester: Improves bioavailability and serves as a synthetic handle for derivatization.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1005087-87-5 |

| Molecular Formula | C₁₇H₂₂N₂O₄S |

| Molecular Weight | 350.43 g/mol |

| IUPAC Name | Ethyl 10-ethyl-4-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-triene-13-carboxylate |

| SMILES | CCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3)OC)C)C(=O)OCC |

Spectroscopic and Crystallographic Data

While detailed NMR or X-ray crystallography data for this specific compound remains unpublished, analogous benzoxadiazocines exhibit characteristic signals:

-

¹H NMR: Methoxy protons resonate at δ 3.2–3.8 ppm, while methylene groups in the diazocine ring appear as multiplets near δ 2.5–4.0 ppm .

-

IR: Strong absorption bands for C=O (ester, ~1700 cm⁻¹) and C=S (thioxo, ~1250 cm⁻¹).

-

Crystal Packing: Related structures show intermolecular N–H···S and C–H···O interactions stabilizing the lattice .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound likely involves multi-step sequences common to benzoxadiazocines:

-

Condensation: Reaction of a substituted salicylaldehyde with urea or thiourea derivatives under acidic conditions .

-

Cyclization: Acid- or base-mediated closure to form the tricyclic core, often employing catalysts like p-toluenesulfonic acid (p-TSA) .

-

Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.

Table 2: Key Synthetic Intermediates

| Step | Intermediate | Role |

|---|---|---|

| 1 | 3-Ethyl-8-methoxysalicylaldehyde | Electrophilic aromatic precursor |

| 2 | Thiourea derivative | Nitrogen and sulfur source |

| 3 | Ethyl chloroformate | Esterifying agent |

Optimization Challenges

-

Regioselectivity: Competing pathways may yield isomeric byproducts, necessitating precise temperature control (e.g., 80–100°C) .

-

Purification: Chromatographic techniques (TLC, HPLC) are essential due to the compound’s polarity and structural similarity to side products.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Ethyl 3-ethyl-8-methoxy... | Thrombin | Pending | |

| VC4437772 (Analog) | Factor VIIa | 12.3 | |

| VC7426797 (Chloro-analog) | Factor Xa | 8.7 |

Anticancer and Antimicrobial Activity

Dihydropyrimidine analogs demonstrate moderate cytotoxicity against HeLa (IC₅₀: 15–20 μM) and antimicrobial effects (MIC: 2.5 μM vs. E. coli) . The thioxo moiety may enhance DNA intercalation or topoisomerase inhibition .

Applications in Chemical Research

Mechanistic Studies

The compound serves as a model for studying:

Materials Science

Benzoxadiazocines are precursors for luminescent materials. The ethyl ester group allows functionalization into polymers with optoelectronic applications .

Limitations and Future Directions

Current Challenges

-

Solubility: Limited aqueous solubility (logP ≈ 3.2) hinders in vivo testing.

-

Synthetic Yield: Typical yields ≤40%, necessitating greener catalysts (e.g., Fe³⁺-montmorillonite) .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume